molecular formula C10H9BrN2O3S2 B1429742 N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide CAS No. 1183841-34-0

N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B1429742
CAS No.: 1183841-34-0
M. Wt: 349.2 g/mol
InChI Key: RGFRUNCRFICABQ-UHFFFAOYSA-N
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Description

N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide is a chemical compound that combines a thiazole ring with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The bromine atom on the thiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

  • N-(5-bromo-1,3-thiazol-2-yl)benzenesulfonamide
  • N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine
  • N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide

Comparison: N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide is unique due to the presence of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3S2/c1-16-7-2-4-8(5-3-7)18(14,15)13-10-12-6-9(11)17-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFRUNCRFICABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide
Reactant of Route 2
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N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide
Reactant of Route 3
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N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide
Reactant of Route 4
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide
Reactant of Route 6
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide

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